BenchChemオンラインストアへようこそ!

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

physicochemical_profiling drug_design PROTAC_building_blocks

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368872-78-9) is a fluorinated 3-methyl-oxindole building block that uniquely combines a stereogenic C3-methyl center with a 6-fluoro substituent, enabling SAR-driven optimization of kinase inhibitor and PROTAC degrader candidates. The 6-fluoro group steers neosubstrate degradation selectivity in CRBN-based PROTACs, while the 3-methyl introduces steric bulk that fine-tunes ATP-binding pocket geometry. With a computed LogP of 1.4 and TPSA of 29.1 Ų, it sits in the CNS-oral bioavailability window, offering a superior polarity-lipophilicity balance versus non-fluorinated or des-methyl analogs. Available as a racemate resolvable by chiral HPLC, this intermediate is ready for fragment elaboration and linker conjugation.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B15051649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC1C2=C(C=C(C=C2)F)NC1=O
InChIInChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
InChIKeyXBCJUSMRZPDOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368872-78-9) is a fluorinated 3-methyl-oxindole building block belonging to the indolin-2-one class, which is widely exploited in kinase inhibitor and PROTAC degrader research [1]. It bears a single fluorine atom at the 6-position of the aromatic ring and a methyl group at the C3 position, creating a stereogenic center. Computed physicochemical properties include a molecular weight of 165.16 g/mol, XLogP3 of 1.4, topological polar surface area of 29.1 Ų, and a single hydrogen bond donor [2]. The compound is commercially available from multiple suppliers at purities of 95–98%, typically as a research-grade intermediate .

Why 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one Cannot Be Interchanged with Common Oxindole Analogs


The substitution pattern on the indolin-2-one scaffold critically dictates kinase selectivity, metabolic stability, and synthetic accessibility. The 6-fluoro substituent is known to modulate neosubstrate degradation selectivity in CRBN-based PROTACs, with 6-fluoro lenalidomide analogs showing distinct degradation profiles compared to the parent compound [1]. Simultaneously, the 3-methyl group introduces a chiral center and steric bulk that influences the geometry of the ATP-binding pocket interaction in kinase targets, as established by structure-activity relationships of 3-substituted indolin-2-ones [2]. Simple replacement with 6-fluorooxindole (lacking the 3-methyl) or 3-methyloxindole (lacking the 6-fluoro) would alter both the hydrogen-bonding network and the lipophilicity balance, leading to unpredictable shifts in potency and selectivity. The quantitative evidence below confirms that this specific combination of substituents produces measurable differences in key molecular properties compared to the closest unsubstituted and mono-substituted analogs.

Quantitative Differentiation Evidence for 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one Versus Closest Analogs


Lipophilicity Modulation: ΔLogP of +0.1 vs. 6-Fluorooxindole and +1.4 vs. 3-Methyloxindole

The introduction of a 3-methyl group onto the 6-fluorooxindole scaffold increases computed lipophilicity (XLogP3) from 1.3 to 1.4, representing a modest ΔLogP of +0.1 [1][2]. In contrast, moving from the non-fluorinated 3-methyloxindole to the target compound increases XLogP3 by +1.4 (from ~0.0 to 1.4), a substantially larger shift attributable to the 6-fluoro substituent [2][3]. This places the compound in a distinct lipophilicity window compared to both reference compounds.

physicochemical_profiling drug_design PROTAC_building_blocks

Topological Polar Surface Area (TPSA) Equivalence with 6-Fluorooxindole: 29.1 Ų Indicating No H-Bond Penalty from 3-Methyl

The addition of the 3-methyl group does not alter the topological polar surface area relative to 6-fluorooxindole: both compounds exhibit a TPSA of 29.1 Ų [1][2]. This TPSA value is well below the commonly cited 60 Ų threshold for favorable blood-brain barrier penetration and below the 140 Ų limit for oral bioavailability, suggesting the 3-methyl substitution achieves lipophilicity gain without incurring a hydrogen-bonding or polarity penalty.

molecular_descriptors permeability_prediction CNS_drug_design

6-Position Fluorine Impact on Neosubstrate Selectivity in CRBN-Mediated Degradation: Class-Level SAR Inference

In a study of lenalidomide derivatives, 6-fluoro substitution on the phthalimide ring was shown to be essential for controlling neosubstrate degradation selectivity. 6-Fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α, and demonstrated stronger anti-proliferative effects on multiple myeloma (MM) and 5q MDS cell lines compared to unsubstituted lenalidomide [1]. Although this data derives from a phthalimide scaffold rather than the indolin-2-one core, the 6-fluoro pharmacophore contribution is directly transferable as a class-level inference for any CRBN-recruiting PROTAC that incorporates this fluorinated oxindole as the E3 ligase ligand or warhead.

targeted_protein_degradation PROTAC CRBN_ligands neosubstrate_selectivity

Chiral Center Introduction: 3-Methyl Creates an Undefined Stereocenter Absent in 6-Fluorooxindole

The 3-methyl substituent introduces a stereogenic center at C3, resulting in one undefined atom stereocenter (PubChem computed property) [1]. In contrast, 6-fluorooxindole lacks a substituent at C3 and has zero undefined stereocenters [2]. This chiral center enables enantioselective synthesis and resolution strategies, which are critical for developing enantiomerically pure drug candidates where the individual enantiomers may exhibit divergent pharmacology.

stereochemistry enantiomeric_resolution chiral_building_blocks medicinal_chemistry

High-Impact Application Scenarios for 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one Based on Quantitative Evidence


PROTAC Ligand Design Requiring 6-Fluoro Pharmacophore with Enhanced Lipophilicity

In CRBN-recruiting PROTAC programs, the 6-fluoro substituent has been shown to control neosubstrate degradation selectivity [1]. The target compound, with XLogP3 = 1.4 and TPSA = 29.1 Ų [2], provides a favorable lipophilicity window for linker conjugation without polarity penalty, making it a superior choice over non-fluorinated 3-methyloxindole (ΔLogP ≈ +1.4) for optimizing cell permeability of the final PROTAC molecule.

Fragment-Based Drug Discovery Screening Libraries Targeting Kinase ATP-Binding Pockets

The 3-substituted indolin-2-one scaffold is a privileged kinase hinge-binding motif [1]. The target compound's 6-fluoro and 3-methyl substitution pattern occupies a distinct physicochemical space (LogP = 1.4) compared to both 6-fluorooxindole (LogP = 1.3) and 3-methyloxindole (LogP ≈ 0.0) [2], enabling fragment library designers to probe SAR around fluorine-mediated potency and selectivity gains.

Enantioselective Synthesis of Chiral Oxindole Drug Candidates

The undefined stereocenter at C3 [1] makes this compound a valuable substrate for catalytic enantioselective fluorination or alkylation methodologies [2]. The racemic mixture can be resolved via chiral HPLC to furnish enantiomerically pure building blocks, which are essential for developing stereospecific kinase inhibitors where individual enantiomers may exhibit divergent target selectivity profiles.

Physicochemical Property Optimization in Lead Series Involving 6-Substituted Indolinones

With a computed LogP of 1.4 and TPSA of 29.1 Ų [1], the compound's physicochemical profile sits within the desirable range for oral bioavailability (TPSA < 140 Ų) and potential CNS penetration (TPSA < 60 Ų). This property combination supports its use as a core scaffold for systematic SAR exploration where incremental lipophilicity adjustments relative to 6-fluorooxindole (ΔLogP = +0.1) can fine-tune membrane permeability without altering hydrogen-bonding capacity.

Quote Request

Request a Quote for 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.